
Lasalocid
Overview
Description
Lasalocid is a polyether ionophore antibiotic produced by strains of the bacterium Streptomyces lasaliensis. It is primarily used as an antibacterial agent and a coccidiostat in veterinary medicine to control coccidiosis in poultry and livestock . This compound has the ability to form neutral complexes with monovalent and divalent cations, facilitating their transport across lipid bilayer membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lasalocid can be synthesized through various chemical routes. One common method involves the esterification of this compound with different alcohols. For example, this compound can be reacted with neopentyl alcohol, geraniol, 2-ethylhexanol, eicosanol, or vanillyl alcohol in the presence of dichloromethane as a solvent . The reaction mixture is stirred vigorously for about 30 minutes to achieve good yields of the desired esters .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces lasaliensis. The bacterium is cultured in a suitable growth medium, and this compound is extracted from the fermentation broth. The crude product is then purified using techniques such as solvent extraction and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Lasalocid undergoes various chemical reactions, including esterification, complexation with metal cations, and hydrogen bonding interactions. It can form complexes with monovalent cations like sodium, potassium, and lithium, as well as divalent cations .
Common Reagents and Conditions
Esterification: This compound reacts with alcohols in the presence of dichloromethane as a solvent.
Complexation: This compound forms complexes with metal cations, which can be studied using spectroscopic and spectrometric methods.
Major Products Formed
The major products formed from these reactions include various esters of this compound and its complexes with metal cations. These products are stabilized by intramolecular hydrogen bonds .
Scientific Research Applications
Livestock Nutrition and Growth Promotion
Mechanism of Action
Lasalocid functions by selectively binding to and transporting metal cations across cell membranes, disrupting ion balance in target microorganisms. This action leads to the death of these microorganisms, thereby improving nutrient absorption and energy utilization in ruminants. Its hydrophobic and lipophilic properties allow it to penetrate cell membranes easily, making it effective in enhancing feed efficiency without significantly increasing feed intake .
Effects on Ruminants
Research has shown that this compound supplementation can improve weight gain and feed conversion ratios in ruminants. A meta-analysis indicated that this compound increased average daily gain (ADG) by approximately 40 grams per day and improved feed-to-gain ratios significantly . Additionally, it has been found to increase propionate levels while decreasing acetate and butyrate concentrations in the rumen, which enhances energy efficiency .
Table 1: Summary of this compound Effects on Ruminant Performance
Immunomodulatory Effects
This compound has demonstrated potential immunomodulatory effects in livestock. Studies indicate that it may enhance immune responses by modulating metabolic activity and influencing the production of specific immune cells . For instance, it has been shown to increase high-density lipoprotein levels in cows and sheep, which are associated with improved cardiovascular health .
Safety and Regulatory Status
The safety profile of this compound has been extensively evaluated. The European Food Safety Authority (EFSA) considers this compound safe for use in animal feed at specified maximum levels (90 mg/kg for chickens for fattening) and has established guidelines for its application in livestock . However, it is important to note that this compound is toxic to certain bird species, necessitating careful management during its use .
Therapeutic Potential
Recent studies have explored the therapeutic potential of this compound beyond its traditional applications as a feed additive. For example, this compound A has been identified as a selective inhibitor of lymphoma cells expressing MYD88 L265P, indicating potential applications in oncology . This highlights the compound's versatility and suggests avenues for further research into its medicinal properties.
Case Study 1: this compound Supplementation in Goats
A study involving Aardi male goats assessed the effects of varying levels of this compound supplementation on growth performance and nutrient digestibility. The results demonstrated that goats supplemented with this compound showed improved weight gain and feed efficiency compared to control groups without supplementation .
Case Study 2: Meta-Analysis on Beef Cattle
A comprehensive meta-analysis reviewed multiple studies on beef cattle performance with this compound supplementation. Findings indicated significant improvements in average daily gain and feed efficiency across various weight categories, reinforcing the compound's efficacy as a growth promoter in beef production .
Mechanism of Action
Lasalocid exerts its effects by disturbing ionic homeostasis in cells. It forms neutral complexes with monovalent and divalent cations and facilitates their transport across lipid bilayer membranes . This disrupts the ionic balance within cells, leading to osmotic lysis of coccidia and other target organisms .
Comparison with Similar Compounds
Lasalocid belongs to the class of polyether ionophore antibiotics, which also includes compounds like salinomycin, monensin, and semduramycin . These compounds share similar mechanisms of action but differ in their specific structures and cation selectivity. For example:
Salinomycin: Known for its strong activity against parasites and its use in poultry farming.
Monensin: Widely used in cattle farming to improve feed efficiency and weight gain.
Semduramycin: Used as a coccidiostat in poultry farming.
This compound is unique in its ability to form complexes with both monovalent and divalent cations, making it versatile in its applications .
Biological Activity
Lasalocid, a polyether ionophore antibiotic produced by Streptomyces lasaliensis, is primarily known for its applications in veterinary medicine, particularly in livestock. However, recent studies have highlighted its diverse biological activities, including anticancer properties, antimicrobial effects, and potential as a protective agent against various toxins. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
Anticancer Activity
This compound has shown promising results in various studies regarding its anticancer properties. It exhibits potent antiproliferative activity against several cancer cell lines, including breast, colon, and lung adenocarcinomas. Notably, it has been reported to induce cytotoxic apoptosis and protective autophagy in human prostate cancer cells by generating reactive oxygen species (ROS) .
Key Findings:
- Cytotoxicity and Proapoptotic Activity: this compound demonstrated significant cytotoxic effects on cancer cells while exhibiting lower toxicity towards normal cells compared to traditional chemotherapeutics like cisplatin .
- Mechanism of Action: The compound's mechanism involves the production of ROS, which plays a critical role in inducing apoptosis in cancer cells. Studies indicated that this compound-based bioconjugates led to a higher percentage of late apoptosis in treated cancer cells .
Compound | IC50 (μM) | Cell Line | Effect on Apoptosis |
---|---|---|---|
This compound | 3.6 | PC3 (Prostate) | Induced late apoptosis |
Bioconjugate 12 | 3.3 | SW480 (Colon) | Induced late apoptosis |
Bioconjugate 13 | - | SW620 (Colon) | Strongest late apoptosis |
Antimicrobial Activity
This compound is recognized for its antimicrobial properties, particularly against Gram-positive bacteria. It has been effectively used in treating bovine mastitis caused by pathogens such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) for this compound against these pathogens ranges from 0.5 to 8 μg/mL .
Clinical Applications:
- Bovine Mastitis Treatment: A study reported that this compound delivered via an intramammary drug delivery system provided a clinical cure rate of 66.7%, outperforming cloxacillin .
- Safety Profile: The treatment was associated with minimal mammary irritation and effective distribution in milk, indicating its potential as a safe therapeutic agent for livestock.
Protective Effects Against Toxins
Research has also explored this compound's ability to protect cells from various toxins. For instance, it has been shown to significantly reduce the toxicity of exotoxins such as Shiga toxin 1 (Stx1) and exotoxin A (ETA) by more than 20-fold and 2500-fold, respectively . This protective effect is attributed to this compound's influence on cellular trafficking pathways.
Mechanism Insights:
- Cellular Trafficking: this compound alters the endo-lysosomal pathway's dynamics, preventing the accumulation of harmful toxins within cells .
- Experimental Evidence: In HeLa cells treated with this compound, researchers observed that the presence of fluorescent probes indicated normal trafficking patterns despite toxin exposure.
Case Studies on Toxicity
Despite its beneficial uses, this compound toxicity remains a concern in veterinary practice. Cases have been documented where overdose due to mixing errors or incorrect supplementation led to severe health issues in cattle.
Symptoms of Toxicity:
- Depression
- Scouring
- Rapid breathing
- Sudden death
The normal dosage for ionophores like this compound is around 1 mg/kg body weight; however, toxicity can occur at doses as low as three times this amount in young calves . Post-mortem examinations typically reveal significant damage to heart and skeletal muscle tissues.
Q & A
Basic Research Questions
Q. What experimental models are used to study Lasalocid’s cardioprotective effects against ischemia-reperfusion injury?
Answer: Rat models are commonly employed, with coronary artery occlusion/reperfusion protocols to mimic myocardial injury. Key metrics include electrocardiographic (ECG) monitoring (e.g., prevention of ventricular tachycardia) and blood pressure stabilization. Dose-response studies (e.g., 2×10⁻⁵ M to 18×10⁻⁵ M) in triplicate assays with SEM analysis are critical for evaluating efficacy .
Q. How does this compound facilitate ion transport across biological membranes?
Answer: this compound acts as a polyether ionophore, forming lipid-soluble complexes with monovalent cations (Na⁺, K⁺) and transporting them across membranes. This disrupts ionic gradients, affecting mitochondrial membrane potential and intracellular pH. Methodologically, artificial lipid membrane assays and fluorescence-based ion flux measurements validate its specificity .
Q. What are this compound’s primary antimicrobial targets?
Answer: It selectively targets Gram-positive bacteria (e.g., Clostridium, Lactobacillus) and protozoa. Sensitivity testing involves determining minimum inhibitory concentrations (MICs) via CLSI protocols, with solid dispersion formulations to enhance solubility in vitro .
Q. How is this compound’s cytotoxicity assessed in cell cultures?
Answer: Hepatoma cells (e.g., chicken hepatocytes) and rat myoblasts are treated with this compound to calculate EC₅₀ values. Co-treatment with antioxidants (e.g., N-acetylcysteine) confirms ROS-mediated cytotoxicity via flow cytometry and LC3-II western blotting for autophagy induction .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s effects on rumen fermentation across studies?
Answer: Meta-regression analysis identifies heterogeneity sources (e.g., dose, duration, entry body weight). For example, this compound increases propionate (+4.62% molar) but reduces acetate (-3.18%) in beef cattle. Studies with >200 mg/day doses show stronger propionate shifts, while entry weight ≤275 kg correlates with improved feed efficiency .
Q. What enzymatic steps are critical in this compound’s biosynthesis?
Answer: Flavoprotein monooxygenases (e.g., Lsd18) catalyze enantioselective epoxidation of polyether precursors. In vitro assays with truncated diene substrates confirm stepwise epoxide formation, validated by X-ray crystallography and NMR .
Q. How to design dose-response experiments for evaluating this compound’s cardioprotective efficacy?
Answer: Use triplicate assays across a concentration gradient (2×10⁻⁵ M to 18×10⁻⁵ M) in rat ischemia models. Monitor blood pressure (mmHg) and ECG traces post-reperfusion. Statistical analysis via ANOVA compares treatment means against controls, with SEM for error margins .
Q. What methodological challenges arise in validating this compound’s safety for target species?
Answer: EU regulatory assessments highlight insufficient data on safe dosage thresholds. Tolerance studies in chickens require longitudinal monitoring of metabolic markers (e.g., serum urea nitrogen) and "floor-pen" trials to balance efficacy (75 mg/kg feed) with adverse effect risks .
Q. How does this compound compare to other ionophores (e.g., A23187) in calcium flux studies?
Answer: Unlike A23187 (Ca²⁺-specific), this compound transports monovalent cations and neurotransmitters (dopamine, norepinephrine). Competitive binding assays and artificial membrane models demonstrate its broader ion selectivity, necessitating cautious interpretation in calcium signaling studies .
Q. What statistical approaches are optimal for analyzing this compound’s impact on rumen volatile fatty acids (VFAs)?
Answer: Meta-analysis of 20 comparisons reveals this compound increases total VFA (+6.46 mM) and ammonia (+1.44 mM). Use PROC MIXED in SAS to model fixed effects (dose, duration) and random effects (study variability). Heterogeneity testing via I² statistics quantifies between-study variance .
Q. Data Contradiction Analysis
-
Conflict: reports this compound improves weight gain in sulfur amino acid (SAA)-deficient diets but reduces performance in SAA-adequate diets.
Resolution: Dose-dependent interactions require factorial design experiments (e.g., 2×2 matrix: ±this compound, ±SAA) with ANCOVA to isolate main effects. Monitor feed intake and plasma SAA levels to clarify context-specific efficacy . -
Conflict: EU safety evaluations () contrast with positive feed efficiency outcomes ( ).
Resolution: Species-specific risk assessments are critical. For poultry, combine tolerance trials (e.g., 125 mg/kg feed) with hepatic enzyme profiling to identify toxicity thresholds absent in bovine studies .
Properties
IUPAC Name |
6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMULGJBVDDDNI-OWKLGTHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048485 | |
Record name | Lasalocid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25999-31-9 | |
Record name | Lasalocid A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25999-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lasalocid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025999319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lasalocid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11423 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lasalocid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LASALOCID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7V2ZZ2FWB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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